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Compound of Interest

Compound Name: Tris(tert-pentoxy)silanol

Cat. No.: B100008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

Tris(tert-pentoxy)silanol (TPS) in semiconductor manufacturing. TPS is a liquid organosilicon

compound increasingly utilized as a precursor for the deposition of high-quality silicon dioxide

(SiO₂) films. Its properties make it particularly suitable for advanced deposition techniques like

Atomic Layer Deposition (ALD), enabling the fabrication of highly conformal and uniform

dielectric layers critical for modern electronic devices.

Overview of Tris(tert-pentoxy)silanol (TPS)
Tris(tert-pentoxy)silanol is an organosilicon compound featuring a central silicon atom

bonded to three tert-pentoxy groups and one hydroxyl group.[1] This molecular structure,

particularly the presence of the reactive hydroxyl group and the bulky tert-pentoxy groups,

influences its application in semiconductor processing.[1] TPS is a clear, colorless liquid at

room temperature.[2]

Key Properties:
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Property Value Reference

Chemical Formula C₁₅H₃₄O₄Si [2]

Molecular Weight 306.51 g/mol [2]

Appearance Clear, colorless liquid [2]

Density 0.944 g/mL at 25 °C

Boiling Point 96-99 °C at 2-3 mmHg

Vapor Pressure 1 Torr at 84 °C [2]

Primary Application: Low-Temperature Deposition
of Silicon Dioxide Films
The primary application of TPS in semiconductor manufacturing is as a precursor for the

deposition of silicon dioxide (SiO₂) thin films. It is particularly valued for its ability to enable low-

temperature deposition processes, which are crucial for manufacturing devices with thermally

sensitive components. The main deposition technique employed is a catalytically-enhanced

form of Atomic Layer Deposition (ALD), often referred to as rapid ALD.[3][4]

This process allows for the growth of amorphous, transparent, and highly conformal SiO₂ films.

[4] The use of a catalyst, such as trimethyl-aluminum (TMA), facilitates high growth rates at

temperatures significantly lower than traditional chemical vapor deposition (CVD) methods.[4]

[5]

Experimental Protocol: Rapid Atomic Layer
Deposition of SiO₂
This protocol outlines the general procedure for depositing SiO₂ thin films using Tris(tert-
pentoxy)silanol and a trimethyl-aluminum catalyst in an ALD reactor.

3.1. Materials and Equipment:

Precursors:
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Tris(tert-pentoxy)silanol (TPS), semiconductor grade (≥99.99%)

Trimethyl-aluminum (TMA), semiconductor grade

Substrate: Silicon wafer or other suitable substrate

Carrier Gas: High-purity Argon (Ar) or Nitrogen (N₂)

Equipment:

Atomic Layer Deposition (ALD) reactor equipped with precursor heating and delivery

systems

Quartz Crystal Microbalance (QCM) or Ellipsometer for in-situ or ex-situ film thickness

measurement

3.2. Deposition Parameters:

The following table summarizes typical deposition parameters for rapid ALD of SiO₂ using TPS

and TMA. Optimal conditions may vary depending on the specific ALD reactor and desired film

properties.
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Parameter Typical Range
Effect on
Deposition

Reference

Substrate

Temperature
120 °C - 250 °C

Affects growth rate

and film density.

Lower temperatures

can lead to higher

growth rates but may

impact film quality.

[4]

TPS Pulse Time 1 - 10 seconds

Longer pulse times

can increase the

thickness per cycle,

especially at lower

temperatures and

higher pressures.

[3]

TPS Purge Time 10 - 600 seconds

Crucial for removing

unreacted precursor

and byproducts.

Longer purge times

can improve film

quality.

[6]

TMA Pulse Time 0.1 - 1 second

Sufficient time to

introduce the catalyst

layer.

[4]

TMA Purge Time 10 - 60 seconds

Removal of excess

TMA and reaction

byproducts.

TPS Pressure ~1 Torr

Higher pressure

generally leads to a

higher growth rate.

[3]

Growth Rate 10.5 - 35 nm/cycle

Highly dependent on

temperature and

pressure.

[4]
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3.3. Experimental Procedure:

Substrate Preparation:

Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon

wafers) to remove organic and metallic contaminants.

Load the substrate into the ALD reactor.

Reactor Setup:

Heat the ALD reactor to the desired deposition temperature (e.g., 150 °C).

Heat the TPS precursor vessel to a temperature that provides adequate vapor pressure

(e.g., 80-90 °C).

Establish a stable flow of carrier gas.

Deposition Cycle:

Step 1: TMA Pulse: Introduce TMA vapor into the reactor to form a catalytic aluminum-

containing layer on the substrate surface.

Step 2: TMA Purge: Purge the reactor with the carrier gas to remove unreacted TMA and

any gaseous byproducts.

Step 3: TPS Pulse: Introduce TPS vapor into the reactor. The TPS reacts with the catalytic

surface, leading to the growth of a siloxane polymer.[3]

Step 4: TPS Purge: Purge the reactor with the carrier gas to remove unreacted TPS and

reaction byproducts. This step is critical for ensuring self-limiting growth and can be

extended to promote cross-linking of the deposited film.[3][6]

Film Growth:

Repeat the deposition cycle until the desired film thickness is achieved. The thickness can

be monitored in-situ using a QCM or measured ex-situ with an ellipsometer.
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Post-Deposition:

Cool the reactor down under a continuous flow of carrier gas.

Remove the coated substrate for characterization.

Deposition Mechanism and Workflow
The rapid ALD of SiO₂ using TPS and a catalyst like TMA involves a multi-step process within

each cycle. The following diagrams illustrate the logical workflow of the deposition process and

the proposed chemical mechanism.
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Caption: Experimental workflow for SiO₂ deposition using TPS.
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Caption: Simplified mechanism of catalytic SiO₂ deposition.
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Applications in Semiconductor Devices
The ability to deposit high-quality, conformal SiO₂ films at low temperatures makes TPS a

valuable precursor for several applications in semiconductor manufacturing:

Dielectric Layers: As insulating layers between metal interconnects to prevent electrical

shorting.[6]

Gate Dielectrics: In metal-oxide-semiconductor field-effect transistors (MOSFETs).

Gap-fill and Planarization: For filling high-aspect-ratio trenches and vias, ensuring a planar

surface for subsequent processing steps.

Low-k Dielectrics: When co-deposited or used in nanolaminates with other materials like

aluminum oxide, it can contribute to the formation of low-k dielectric films, which are

essential for reducing signal delay in advanced interconnects.[5]

Dielectric-on-Dielectric Deposition: For selective deposition on dielectric surfaces over metal,

which is critical for addressing misalignment issues in advanced packaging.[7]

Safety and Handling
Tris(tert-pentoxy)silanol is a combustible liquid and should be handled with appropriate safety

precautions in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for detailed

information on handling, storage, and personal protective equipment (PPE).

In summary, Tris(tert-pentoxy)silanol is a versatile and important precursor in modern

semiconductor manufacturing, enabling the deposition of high-quality silicon dioxide films at

low temperatures through processes like rapid ALD. The detailed protocols and understanding

of the deposition mechanism provided here serve as a valuable resource for researchers and

professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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